molecular formula C13H20FN3 B2679856 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine CAS No. 876715-91-2

2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine

Cat. No. B2679856
CAS RN: 876715-91-2
M. Wt: 237.322
InChI Key: SGZLJAMRWOGKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine (FMPA) is an organic compound that belongs to the group of piperazines. It is a white powder with a melting point of 138-140 °C and a molecular weight of 265.3 g/mol. FMPA is a derivative of piperazine, and is a structural analog of the neurotransmitter dopamine. It is a potent agonist of the dopamine D2 receptor, and is used in scientific research as a tool to study the effects of dopamine on the brain.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds structurally related to 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, a series of novel substituted phenyl amides demonstrated comparable or slightly better antibacterial and antifungal activity than certain standard medicinal compounds (Pejchal, Pejchalová, & Růžičková, 2015).

Synthesis and Characterization of Research Chemicals

The synthesis and characterization of novel compounds, including those with potential therapeutic applications, have been extensively studied. Research chemicals, such as phenmetrazine analogs, demonstrate the ongoing effort to explore treatment options for conditions like obesity and drug dependence. One study details the synthesis, analytical characterization, and differentiation of isomers of a novel compound, emphasizing the complexity and importance of accurate structural identification in pharmaceutical research (McLaughlin et al., 2017).

Novel Sensor Development

A novel macromolecule was prepared for the selective optical detection of mercury ions (Hg2+), showcasing the application of these compounds in developing sensors for environmental monitoring. This sensor exhibits significant fluorescence quenching and chromogenic change upon Hg2+ binding, highlighting its potential utility in detecting hazardous substances (Wanichacheva et al., 2009).

Antipsychotic Agent Development

Research has also focused on the development of novel antipsychotic agents. One study presents the pharmacological and behavioral profile of a compound as a potent 5-HT2A receptor inverse agonist. This compound's in vitro and in vivo properties suggest its potential as an antipsychotic agent, indicating the broad therapeutic applications of such molecules (Vanover et al., 2006).

Anticancer Activity and Molecular Docking Studies

Compounds derived from 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine have been synthesized and evaluated for their anticancer activities. Optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives revealed promising antibacterial and antifungal activities, less toxicity, and significant binding characteristics to carrier proteins like Human Serum Albumin (HSA), showcasing their potential in cancer treatment and pharmacokinetic studies (Shareef et al., 2016).

properties

IUPAC Name

2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11/h2-5,13H,6-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZLJAMRWOGKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CN)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine

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